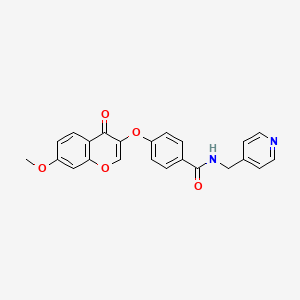
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, particularly the chromone moiety linked to a pyridine and benzamide. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The chemical structure of the compound includes:
- Chromone Moiety : A bicyclic structure that is known for various biological activities.
- Pyridine Ring : Often associated with enhanced biological activity due to its nitrogen atom.
- Benzamide Linkage : Contributes to the compound's stability and interaction with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H21N O6 |
| Molecular Weight | 431.4 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that compounds with similar structural features have shown promising anticancer activity. For instance, chromone derivatives are known to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Targeting specific oncogenic pathways
Antimicrobial Activity
The presence of the methoxy and oxo groups in the chromone structure suggests potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Potential interaction with key enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Signal Transduction Modulation : The compound may influence signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis was performed with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide | Trimethoxy groups, pyridine | Antiproliferative against cancer cells |
| Chromone-based inhibitors | Chromone core with varied substitutions | Inhibits monoamine oxidase B |
| N-Benzyl derivatives | Benzyl group attached to chromone | Potential anticancer activity |
Kinetic Studies
Kinetic studies suggest that derivatives of this compound operate through non-competitive inhibition mechanisms against certain target proteins like STAT3. This highlights the importance of further investigating the binding affinities and interaction modes.
Propiedades
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-28-18-6-7-19-20(12-18)29-14-21(22(19)26)30-17-4-2-16(3-5-17)23(27)25-13-15-8-10-24-11-9-15/h2-12,14H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCFGXDIBXLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













